N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
It’s known that thiazole nucleus, a part of this compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The solubility of thiazole, a part of this compound, in water, alcohol, and ether might influence its bioavailability .
Action Environment
The synthesis of similar compounds involves specific environmental conditions, such as temperature and solvent type .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable halogenated precursor with thiourea or thioamide derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with bromine in the presence of a catalyst.
Amide Formation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 2,2-dimethylpropanoic acid or its derivatives under appropriate conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: Substitution reactions at the bromophenyl group can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Thiazole-2-one derivatives.
Reduction Products: Thiazole-2-thiol derivatives.
Substitution Products: Derivatives with different substituents on the bromophenyl ring.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its bromophenyl group makes it a versatile intermediate for further chemical modifications.
Biology: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has shown potential as an antimicrobial and antiproliferative agent. Its ability to inhibit the growth of bacteria and cancer cells makes it a candidate for drug development.
Medicine: The compound's biological activities suggest its use in developing new therapeutic agents. Its interactions with various molecular targets can lead to the discovery of novel treatments for infections and cancer.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with potential antimicrobial and antiproliferative properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-methylphenyl)-2-sulfanylprop-2-enamide: A structurally related compound with similar biological activities.
Uniqueness: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide stands out due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide group, which can influence its reactivity and biological activity. This uniqueness allows it to be used in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-14(2,3)12(18)17-13-16-11(8-19-13)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIAZJGJZHSLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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